Bakkenolide IIIa

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bakkenolide IIIa is a sesquiterpene lactone isolated from the rhizome of Petasites tricholobus, a plant used in traditional Chinese medicine. This compound has garnered attention due to its significant neuroprotective and anti-inflammatory properties .

准备方法

Synthetic Routes and Reaction Conditions

Bakkenolide IIIa can be extracted from the rhizome of Petasites tricholobus using methanol as a solvent. The extraction process involves drying the plant material, milling it into a fine powder, and then sonication in methanol . The compound is then isolated and purified using liquid chromatography techniques .

Industrial Production Methods

Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .

化学反应分析

Types of Reactions

Bakkenolide IIIa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in detail .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

科学研究应用

Bakkenolide IIIa has a wide range of scientific research applications:

作用机制

Bakkenolide IIIa exerts its effects primarily through its anti-inflammatory and antioxidant properties. It modulates the expression of various cytokines and enzymes involved in the inflammatory response. The compound also upregulates long noncoding RNA LINC00294, which plays a role in reducing inflammation and protecting endothelial cells from damage .

相似化合物的比较

Similar Compounds

Uniqueness

Compared to other bakkenolides, Bakkenolide IIIa has shown the most potent neuroprotective effects against oxygen-glucose deprivation-induced neuronal injuries . This makes it a unique and valuable compound for further research and potential therapeutic applications.

生物活性

Bakkenolide IIIa, a natural sesquiterpenoid derived from the plant Petasites tricholobus, has garnered significant attention due to its diverse biological activities, particularly its neuroprotective and anti-inflammatory effects. This article presents a comprehensive overview of the biological activity of this compound, emphasizing its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound exerts its biological effects through several key pathways:

-

Neuroprotection :

- This compound has been shown to protect against cerebral ischemic injury by inhibiting apoptosis in neurons. It reduces brain infarct volume and improves neurological deficits in animal models of stroke. The compound enhances cell viability in primary hippocampal neurons exposed to oxygen-glucose deprivation (OGD) by increasing the ratio of anti-apoptotic protein Bcl-2 to pro-apoptotic protein Bax, thereby inhibiting apoptotic pathways .

-

Anti-Inflammatory Effects :

- In studies involving human umbilical vein endothelial cells (HUVECs), this compound demonstrated the ability to alleviate lipopolysaccharide (LPS)-induced inflammatory damage. It significantly reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, suggesting its potential for treating vascular inflammation associated with atherosclerosis .

-

Signal Transduction :

- The compound inhibits the activation of key signaling molecules including AKT and ERK1/2, as well as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition is crucial for its neuroprotective effects, as NF-κB is a major regulator of inflammation and cell survival .

Neuroprotective Effects

A pivotal study demonstrated that this compound administered at doses of 4, 8, and 16 mg/kg significantly reduced cerebral infarct volumes and improved survival rates in rat models subjected to middle cerebral artery occlusion (MCAO). The compound's protective effects were evident even 72 hours post-injury .

| Dose (mg/kg) | Cerebral Infarct Volume (%) | Neurological Score Improvement | Survival Rate (%) |

|---|---|---|---|

| 4 | Decreased | Moderate | 60 |

| 8 | Significantly Decreased | Significant | 75 |

| 16 | Markedly Decreased | Highly Significant | 90 |

Anti-Inflammatory Activity

In vitro studies on HUVECs treated with LPS showed that this compound improved cell viability and reduced inflammatory cytokine levels in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|---|

| Control | 100 | 15 | 10 | 20 |

| 10 | 93 | 12 | 8 | 17 |

| 20 | 95 | 10 | 6 | 15 |

| 50 | 97 | 8 | 5 | 12 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Stroke Model : In a controlled experiment involving rats with induced ischemic stroke, treatment with this compound resulted in significant reductions in both infarct size and neurological deficits compared to control groups receiving no treatment or vehicle treatment .

- Endothelial Cell Protection : A study on HUVECs demonstrated that this compound could ameliorate LPS-induced inflammatory damage by upregulating long non-coding RNA LINC00294, which plays a role in regulating inflammation and cell survival .

属性

IUPAC Name |

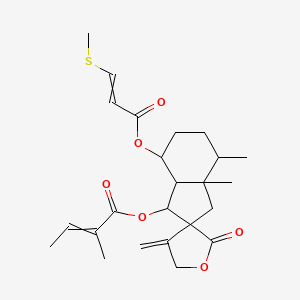

[3a,4-dimethyl-4'-methylidene-7-(3-methylsulfanylprop-2-enoyloxy)-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] 2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJFULOPSWJZSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(CCC(C2(CC13C(=C)COC3=O)C)C)OC(=O)C=CSC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。